molecular formula C15H14N4O B2957384 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049139-14-1

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No. B2957384
CAS RN: 1049139-14-1
M. Wt: 266.304
InChI Key: SJUVMZIBGVZNKN-UHFFFAOYSA-N
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Description

Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of similar compounds often involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride is a powerful reducing agent used for the reduction of different functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy . Single crystal X-ray diffraction is also used to provide unambiguous evidence for the structure of the synthesized product .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve intermolecular hydrogen bonding . The tautomeric equilibrium is an important aspect of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as IR, 1D and 2D NMR spectroscopy .

Scientific Research Applications

Corrosion Inhibition

One notable application of 4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline derivatives is in the field of corrosion science. For example, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to be an effective corrosion inhibitor for mild steel in hydrochloric acid medium. This compound exhibits inhibition efficiency up to 98% at a concentration of 3×10−4 M, acting as a mixed inhibitor affecting both cathodic and anodic corrosion currents. Its adsorption on the steel surface obeys Langmuir’s isotherm, indicating strong chemisorption (Bentiss et al., 2009).

Antimicrobial Activities

Another significant application is in the synthesis of novel 1,2,4-triazole derivatives for antimicrobial activities. These compounds have been synthesized from various ester ethoxycarbonylhydrazones with primary amines and tested for their antimicrobial activities, showing good to moderate activities against test microorganisms (Bektaş et al., 2007).

Photoluminescent Materials

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline derivatives have been utilized in the synthesis of photoluminescent copper(I) complexes. These complexes exhibit long-lived photoluminescence with colors ranging from yellow to red-orange, showcasing potential applications in photoluminescent materials and electronic devices (Manbeck, Brennessel, & Eisenberg, 2011).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with similar compounds are often determined through safety data sheets . These sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

The future directions of research involving similar compounds often focus on their potential therapeutic applications. For example, triazole derivatives have been confirmed to have antimicrobial, antioxidant, and antiviral potential . They are also important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-13-8-4-11(5-9-13)15-17-14(18-19-15)10-2-6-12(16)7-3-10/h2-9H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUVMZIBGVZNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline

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